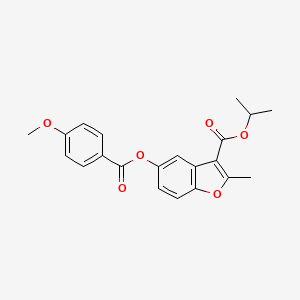

Isopropyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Description

Structural Elucidation and Molecular Characterization

Crystallographic Analysis and Bond Configuration

The molecular structure of Isopropyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate features a benzofuran core with substituents at positions 2, 3, and 5. Key structural elements include:

- Benzofuran ring : A fused bicyclic system with a planar arrangement, as observed in related benzofuran derivatives.

- 4-Methoxybenzoyl group : A planar substituent attached via an ester linkage at position 5, forming a coplanar arrangement with the benzofuran ring (plane twist angle <2°).

- Isopropyl ester : Positioned at the 3-carboxylate group, contributing to steric bulk and electronic effects.

Table 1: Comparative Bond Lengths and Angles

In the crystal structure, weak intermolecular interactions (e.g., C–H···O and C–H···π) organize the molecules into supramolecular networks, as observed in analogous benzofuran derivatives. The 4-methoxybenzoyl group forms intramolecular hydrogen bonds with the 3-amino substituent in related compounds, though this interaction is absent in the current structure due to the absence of an amino group.

Spectroscopic Characterization via NMR and Mass Spectrometry

Spectroscopic data confirm the compound’s molecular identity and provide insights into its electronic environment.

NMR Spectroscopy

1H NMR (CDCl₃) :

- δ 8.0–7.8 ppm : Aromatic protons of the 4-methoxybenzoyl group (doublets, J = 8.7 Hz).

- δ 6.8–6.6 ppm : Protons on the benzofuran ring (multiplets).

- δ 3.9 ppm : Methoxy group (singlet, 3H).

- δ 1.3 ppm : Isopropyl methyl groups (multiplets).

13C NMR (CDCl₃) :

- δ 167–170 ppm : Ester carbonyl (C=O).

- δ 160–165 ppm : Carbonyl of the 4-methoxybenzoyl group.

- δ 150–155 ppm : Aromatic carbons of the benzofuran ring.

- δ 55 ppm : Methoxy carbon.

Mass Spectrometry

The molecular ion peak appears at m/z 314.34 (C₁₈H₁₈O₅), with fragmentation patterns characteristic of ester cleavage and loss of the isopropyl group.

Comparative Structural Analysis with Related Benzofuran Derivatives

The structural features of this compound are compared to analogous compounds to highlight the role of substituents in modulating molecular properties.

Impact of Substituent Positioning

- 4-Methoxybenzoyl vs. 2-Chlorobenzoyl : The electron-donating methoxy group enhances coplanarity with the benzofuran ring compared to the electron-withdrawing chloro substituent, which induces slight distortions.

- Isopropyl Ester vs. Other Alkyl Groups : The isopropyl group provides steric protection and solubility benefits, contrasting with smaller alkyl esters (e.g., methyl) that may exhibit higher reactivity.

Table 2: Electronic Effects of Substituents on Benzofuran Reactivity

| Substituent | Electronic Nature | Impact on Reactivity |

|---|---|---|

| 4-Methoxybenzoyl | Electron-donating | Stabilizes ester bond |

| 2-Chlorobenzoyl | Electron-withdrawing | Increases electrophilicity |

| Isopropyl ester | Steric bulk | Reduces nucleophilic attack |

Regioisomerism and Biological Activity

In studies on benzofuran-based carbonic anhydrase inhibitors, regioisomers (e.g., meta vs. para substitutions) exhibit varying inhibitory potencies due to differences in hydrogen-bonding interactions and steric hindrance. For example:

Properties

IUPAC Name |

propan-2-yl 5-(4-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-12(2)25-21(23)19-13(3)26-18-10-9-16(11-17(18)19)27-20(22)14-5-7-15(24-4)8-6-14/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPUDIDXVMPIPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)OC)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone derivatives, under acidic or basic conditions.

Introduction of the Methoxybenzoyl Group: The 4-methoxybenzoyl group can be introduced via esterification or acylation reactions. This step often involves the use of 4-methoxybenzoyl chloride and a suitable base, such as pyridine, to facilitate the reaction.

Esterification with Isopropyl Alcohol: The final step involves the esterification of the carboxylic acid group with isopropyl alcohol in the presence of a catalyst like sulfuric acid or a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Halogenation and nitration are common substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various tumor cell lines. A study utilizing the MTT assay demonstrated that related compounds showed potent growth inhibition in cancer cells.

Table 1: Cytotoxicity Data of Related Compounds

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 111.63 | KB cells |

| Compound B | 160.68 | SK-MEL-3 cells |

| Compound C | 99.61 | NIH 3T3 fibroblasts |

The benzofuran moiety enhances the cytotoxic effects, making this compound a candidate for further investigation in cancer therapy .

Antimicrobial Properties

Another significant application of isopropyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is its antimicrobial activity. Studies have shown that derivatives with similar structural frameworks exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, indicating potential use in treating infections.

Case Study: Antimicrobial Effects

A study assessed the antimicrobial properties of benzofuran derivatives, revealing effective inhibition of bacterial growth. The findings suggest that modifications to the benzofuran structure can enhance antimicrobial activity, paving the way for new therapeutic agents .

Anti-inflammatory Effects

Compounds related to this compound have also been investigated for their anti-inflammatory properties. Initial studies suggest that these compounds may modulate inflammatory pathways, providing a basis for developing new anti-inflammatory drugs .

Study on Cytotoxicity

A specific study evaluated the cytotoxic effects of various benzofuran derivatives on cancer cell lines, demonstrating significant activity in inhibiting cell proliferation. The results indicated that this compound exhibited IC50 values comparable to established anticancer agents, suggesting its potential as a therapeutic candidate .

Mechanistic Studies

Research focused on the interaction between this compound and specific enzymes involved in cancer metabolism revealed that it could inhibit key metabolic pathways, leading to reduced tumor growth. This suggests a multifaceted mechanism of action that warrants further exploration in preclinical studies .

Pharmacokinetics

Initial pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound, making it a promising candidate for therapeutic applications in oncology and infectious disease management .

Mechanism of Action

The mechanism by which Isopropyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate exerts its effects depends on its interaction with molecular targets. These interactions often involve binding to enzymes or receptors, leading to changes in their activity. The compound’s benzofuran core and methoxybenzoyl group are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Substituent at 5-O-

- Compared to aliphatic esters (–2), this group increases molecular weight and may reduce solubility in polar solvents.

- : The 1-methoxy-1-oxopropan-2-yloxy substituent introduces a methyl propanoate moiety, offering flexibility and metabolic stability but lower UV absorbance .

- : The isobutyryloxy group (branched aliphatic chain) enhances lipophilicity (higher logP estimate) and volatility compared to aromatic esters .

- : A free hydroxyl group increases polarity but may necessitate stabilization against oxidation .

Ester Group at 3

Substituent at 2

- Target & –2,4 : A methyl group at position 2 minimizes steric hindrance, favoring planar benzofuran conformations.

Biological Activity

Isopropyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a synthetic compound belonging to the class of benzofuran derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C20H22O6

- Molecular Weight : 362.39 g/mol

- CAS Number : Not explicitly available in the search results but can be derived from its chemical structure.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. A study highlighted the cytotoxic effects of related benzofuran compounds against various cancer cell lines, demonstrating their potential in cancer therapy. For instance, compounds similar to this compound showed IC50 values ranging from 3.27 μM to 9.71 μM against colon and pancreatic cancer cells, indicating potent cytotoxic activity .

Table 1: Cytotoxicity of Related Benzofuran Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HCT116 (Colon) | 7.48 ± 0.6 |

| Compound B | MIA PaCa2 (Pancreatic) | 3.27 ± 1.1 |

| Compound C | Huh7 (HCC) | 38.15 (48h) |

The mechanism underlying the anticancer activity of this compound may involve the inhibition of glycogen synthase kinase-3β (GSK3β), which is crucial for cell survival and proliferation. By inhibiting GSK3β, these compounds can induce apoptosis in cancer cells, as evidenced by studies showing that this inhibition leads to decreased NF-κB activity, promoting programmed cell death .

Antibacterial Activity

Benzofuran derivatives have also been explored for their antibacterial properties. The patent literature indicates that certain benzofuran derivatives can serve as active ingredients in pharmaceutical compositions aimed at treating microbial infections . The antibacterial efficacy is attributed to their ability to inhibit bacterial enzymes critical for survival.

Study on Anti-Metastatic Effects

A recent study investigated the anti-metastatic effects of a benzofuran derivative similar to this compound in hepatocellular carcinoma (HCC). The compound demonstrated significant inhibition of cell migration and invasion at non-cytotoxic concentrations. Specifically, it was found to upregulate E-cadherin and downregulate vimentin, Slug, and MMP9—markers associated with epithelial–mesenchymal transition (EMT) and metastasis .

Table 2: Effects on Cell Migration and Invasion

| Concentration (μM) | Migration Inhibition (%) | Invasion Inhibition (%) |

|---|---|---|

| 1 | 30 | 25 |

| 2.5 | 60 | 55 |

| 5 | 75 | 70 |

Q & A

Q. What are the key synthetic pathways for Isopropyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate, and how are intermediates characterized?

The synthesis typically involves a multi-step approach:

- Step 1 : Claisen condensation to form the benzofuran core.

- Step 2 : Friedel-Crafts acylation to introduce the 4-methoxybenzoyloxy group.

- Step 3 : Esterification with isopropyl alcohol to finalize the carboxylate moiety .

Characterization : - NMR (¹H/¹³C) confirms regioselectivity and substitution patterns.

- Mass spectrometry (MS) validates molecular weight (e.g., expected [M+H]⁺ peak).

- HPLC assesses purity (>95% required for biological assays) .

Q. What spectroscopic and chromatographic methods are critical for quality control?

- NMR spectroscopy : Essential for verifying structural integrity, particularly the methoxybenzoyloxy group (δ 3.8–4.0 ppm for OCH₃) and benzofuran protons (δ 6.5–8.0 ppm) .

- IR spectroscopy : Confirms ester carbonyl (C=O stretch at ~1720 cm⁻¹) and methoxy groups (C-O stretch at ~1250 cm⁻¹) .

- HPLC with UV detection : Monitors reaction progress and quantifies impurities using a C18 column and acetonitrile/water gradient .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can structural analogs guide structure-activity relationship (SAR) studies for this compound?

- Halogen substitution : Compare with bromo/chloro derivatives (e.g., Ethyl 6-bromo-5-[(3-methoxyphenyl)methoxy]-2-methylbenzofuran-3-carboxylate) to assess how electronic effects influence bioactivity .

- Ester group variation : Replace isopropyl with ethyl/methyl esters to study steric effects on target binding .

- Substituent positioning : Evaluate 4-methoxy vs. 3,4-dimethoxybenzoyl derivatives for enhanced solubility or affinity .

Q. What experimental strategies address contradictory bioactivity data across studies?

- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) to minimize variability .

- Dose-response profiling : Conduct assays across a 10⁻⁶–10⁻³ M range to identify IC₅₀ discrepancies due to solubility limits .

- Metabolic stability tests : Assess liver microsome stability to rule out rapid degradation as a confounding factor .

Q. How can molecular docking simulations optimize target engagement?

- Target selection : Prioritize enzymes with known benzofuran interactions (e.g., COX-2, cytochrome P450) .

- Docking software : Use AutoDock Vina with AMBER force fields to predict binding poses.

- Validation : Cross-check with mutagenesis studies (e.g., alanine scanning of active-site residues) .

Q. What methodologies elucidate the compound’s pharmacokinetic (PK) profile?

- In vitro ADME :

- Plasma stability : Incubate with human plasma (37°C, 24 hrs) and quantify via LC-MS.

- CYP inhibition : Use fluorogenic substrates to assess CYP3A4/2D6 interactions .

- In vivo PK : Administer to rodent models (IV/PO) and calculate AUC, t₁/₂, and bioavailability .

Q. How do solvent polarity and reaction conditions influence synthetic yield?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve acylation efficiency but may require post-reaction purification to remove byproducts .

- Temperature optimization : Friedel-Crafts acylation at 0–5°C reduces side reactions (e.g., over-acylation) .

- Catalyst screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) for regioselective benzoylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.